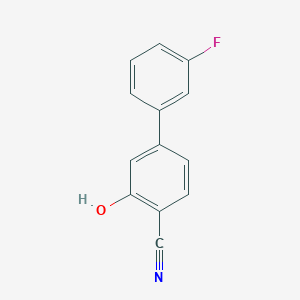

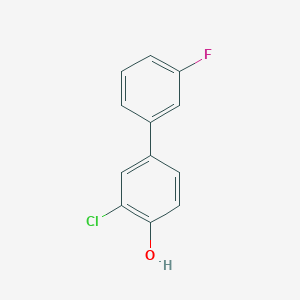

2-Chloro-4-(3-fluorophenyl)phenol, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

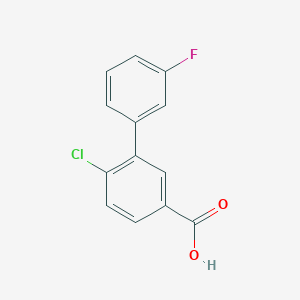

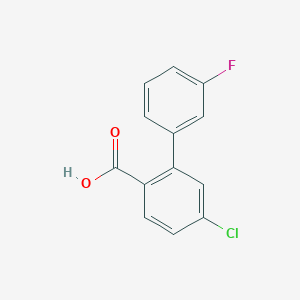

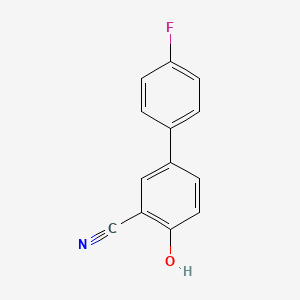

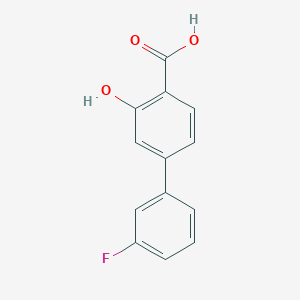

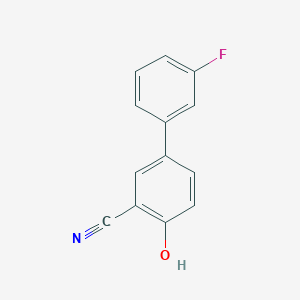

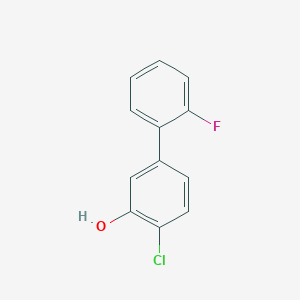

2-Chloro-4-(3-fluorophenyl)phenol is a fluorinated phenolic compound. Its linear formula is ClC6H3(F)OH, and it has a molecular weight of 146.55 . It is used in the enzymatic production of fluorocatechols .

Synthesis Analysis

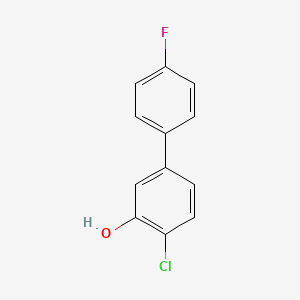

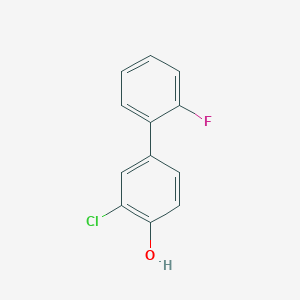

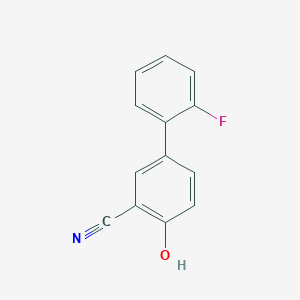

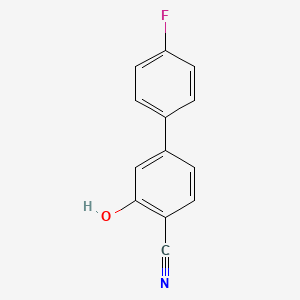

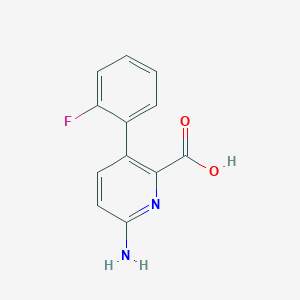

The synthesis of similar compounds has been reported in the literature. For instance, the Schiff base ligand 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol and its metal (II) complexes were synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(3-fluorophenyl)phenol consists of a phenol group with a chlorine atom and a fluorine atom attached to the benzene ring . The 3D structure of the compound can be viewed using specific software .Physical And Chemical Properties Analysis

2-Chloro-4-(3-fluorophenyl)phenol is a solid with a refractive index of 1.53. It has a boiling point of 88 °C/4 mmHg and a melting point of 23 °C. The density of this compound is 1.344 g/mL at 25 °C .Scientific Research Applications

2-Chloro-4-(3-fluorophenyl)phenol, 95% has been used in a variety of scientific research applications due to its unique properties. It has been used in the synthesis of various organic compounds, including those used in pharmaceuticals, agrochemicals, and biochemicals. In addition, 2-Chloro-4-(3-fluorophenyl)phenol, 95% has been studied for its potential applications in biochemistry and physiology. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation and pain pathways.

Mechanism of Action

Target of Action

Phenolic compounds, in general, are known to interact with multiple receptors and enzymes in the body .

Mode of Action

Phenolic compounds can interact with their targets through various mechanisms, such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

It has been used in the enzymatic production of fluorocatechols , suggesting it may be involved in pathways related to these compounds.

Pharmacokinetics

Its physical properties such as boiling point (88 °c/4 mmhg) and density (1344 g/mL at 25 °C) have been documented .

Result of Action

It’s worth noting that phenolic compounds can have a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Advantages and Limitations for Lab Experiments

The advantages of using 2-Chloro-4-(3-fluorophenyl)phenol, 95% in laboratory experiments include its ease of synthesis and availability of a high purity product. In addition, 2-Chloro-4-(3-fluorophenyl)phenol, 95% is relatively inexpensive and can be stored at room temperature. The main limitation of using 2-Chloro-4-(3-fluorophenyl)phenol, 95% in laboratory experiments is its potential toxicity, as it is a chlorinated compound.

Future Directions

There are a number of potential future directions for research on 2-Chloro-4-(3-fluorophenyl)phenol, 95%. These include further exploration of its potential applications in biochemistry and physiology, such as its effects on inflammation and pain pathways. In addition, further research could be conducted to explore the potential therapeutic applications of 2-Chloro-4-(3-fluorophenyl)phenol, 95%, such as its use in the treatment of various diseases. Finally, further research could be conducted to explore the potential toxic effects of 2-Chloro-4-(3-fluorophenyl)phenol, 95%, as well as its potential environmental impacts.

Synthesis Methods

2-Chloro-4-(3-fluorophenyl)phenol, 95% can be synthesized by reacting 4-fluorophenol with chloroacetic acid in the presence of a catalytic amount of sulfuric acid. The reaction is carried out at a temperature of about 80°C and is typically complete within 6-8 hours. The resulting product is a white crystalline solid with a purity of 95%.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

It is known that phenolic compounds can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Phenolic compounds can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that phenolic compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name |

2-chloro-4-(3-fluorophenyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFO/c13-11-7-9(4-5-12(11)15)8-2-1-3-10(14)6-8/h1-7,15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXKGSDPBCSSHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673443 |

Source

|

| Record name | 3-Chloro-3'-fluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1214360-51-6 |

Source

|

| Record name | 3-Chloro-3'-fluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.